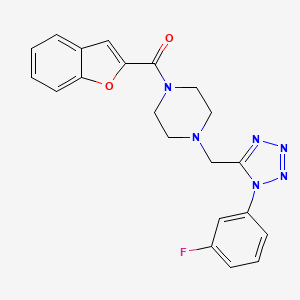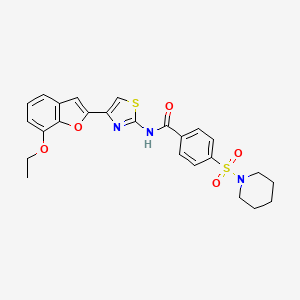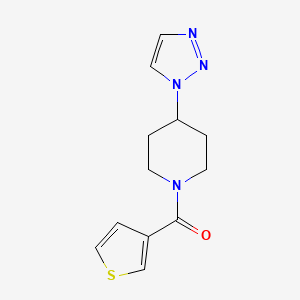
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane, also known as MRS1477, is a small molecule that has been studied for its potential use in various scientific applications. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Mechanism of Action
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane works by binding to and activating the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and pain sensation. By activating this receptor, this compound has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. It has also been found to have anti-tumor properties, which make it a promising candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane in lab experiments is that it has a unique mechanism of action, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that it is a relatively new compound, and more research needs to be done to fully understand its effects.
Future Directions
There are many future directions for research on 1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane. One area of research is in the field of neuroscience, where it has been found to have potential for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is in the field of cancer, where it has been found to have anti-tumor properties. Further research is needed to fully understand the effects of this compound and its potential for use in various scientific applications.
Synthesis Methods
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane can be synthesized using a multistep process that involves the reaction of 2-amino-5-methylpyrimidine with propargyl bromide to form 1-(5-methylpyrimidin-2-yl)prop-2-yn-1-amine. This intermediate is then reacted with 1,4-dibromobutane to form the final product, this compound.
Scientific Research Applications
1-(5-Methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of neuroscience, where it has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.
properties
IUPAC Name |
1-(5-methylpyrimidin-2-yl)-4-prop-2-ynyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-5-16-6-4-7-17(9-8-16)13-14-10-12(2)11-15-13/h1,10-11H,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUFZYOZELYQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2791423.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791425.png)

![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2791431.png)






